Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate
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Overview
Description
“Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is substituted with a methyl group at the 2-position and a carboxylate group at the 3-position . The carboxylate group is esterified with a methyl group . At the 2-position of the furan, there is also a complex substituent involving a fluorinated aniline group that is further substituted with two cyano groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the furan ring could be formed first, followed by the introduction of the various substituents . The exact methods would depend on the specific reactions used and the order in which the groups are added.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, being aromatic, would contribute to the overall stability of the molecule . The presence of the cyano groups would add polarity to the molecule, and the fluorine atom would also contribute to this due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution reactions . The cyano groups could potentially undergo reactions to form other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar cyano groups and the fluorine atom would likely make it somewhat polar . The exact melting point, boiling point, and other physical properties would need to be determined experimentally .Scientific Research Applications
- 4DPAIPN serves as a powerful and attractive metal-free organophotocatalyst. Its excellent redox window, good chemical stability, and broad applicability make it ideal for driving photochemical reactions. Researchers have explored its use in organic transformations, such as C–C bond formation, oxidative coupling, and cyclization reactions .
- 4DPAIPN has been incorporated into composite materials due to its unique properties. For instance, reactions with (hetero)aromatic aldehydes lead to trans-ethenes, which contribute to materials with remarkable electro-optic coefficients (r 30–40 pm/V). These materials find applications in photonics and telecommunications .
Photocatalysis
Materials Science
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c1-21-15(20)12-4-5-22-14(12)8-19(9-18)11-2-3-13(16)10(6-11)7-17/h2-6H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUCBZWVAYXPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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